N-(hexadecanoyl)-1-deoxysphing-4-enine

CAS No.: 1246298-56-5

Cat. No.: VC3327338

Molecular Formula: C34H67NO2

Molecular Weight: 521.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246298-56-5 |

|---|---|

| Molecular Formula | C34H67NO2 |

| Molecular Weight | 521.9 g/mol |

| IUPAC Name | N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide |

| Standard InChI | InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1 |

| Standard InChI Key | OMAZTBDOTJASLA-RLLISAASSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O |

| SMILES | CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O |

Introduction

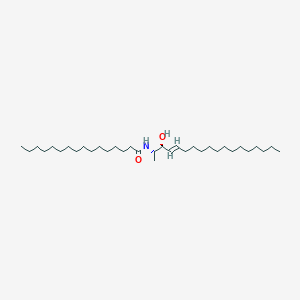

Chemical Identity and Structure

N-(hexadecanoyl)-1-deoxysphing-4-enine is a lipid molecule with the molecular formula C34H67NO2 and a molecular weight of 521.9 g/mol . The compound exists in liquid form at standard conditions . Structurally, this molecule belongs to the 1-deoxyceramide family, characterized by a sphingoid base (1-deoxysphing-4-enine) linked to a fatty acid (hexadecanoic acid or palmitic acid) via an amide bond.

The compound is also known by several synonyms in scientific literature:

The chemical identity is uniquely represented through its CAS registry number: 1246298-56-5, which serves as a standardized identifier across chemical databases and suppliers .

Molecular Structure Details

The molecular structure features a sphingoid backbone with an unsaturation at the C4-C5 position (trans or E configuration), as indicated by the "sphing-4-enine" portion of its name. Unlike typical ceramides that contain a hydroxyl group at position C1, this compound lacks this functional group, hence the "1-deoxy" prefix . This structural distinction has significant implications for its biochemical behavior and interactions within biological systems.

Physicochemical Properties

Based on computational analyses available through PubChem, N-(hexadecanoyl)-1-deoxysphing-4-enine exhibits the following properties:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 521.9 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA | 13.9 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 29 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 521.51718038 Da | Computed by PubChem 2.1 |

These properties indicate that N-(hexadecanoyl)-1-deoxysphing-4-enine is a highly lipophilic compound (high XLogP3 value), with limited hydrogen bonding capabilities but significant conformational flexibility due to its numerous rotatable bonds . Such characteristics influence its solubility, membrane permeability, and interactions with biological macromolecules.

Biochemical Classification and Context

N-(hexadecanoyl)-1-deoxysphing-4-enine represents a specialized subclass within the broader family of sphingolipids. Unlike conventional ceramides that contain a hydroxyl group at the C1 position, 1-deoxyceramides have distinct biosynthetic pathways and potentially different biological functions.

Relationship to Other Sphingolipids

Sphingolipids are a diverse class of lipids characterized by their sphingoid base backbone. While standard ceramides like Cer(d18:1/16:0) (also known as N-hexadecanoyl-sphing-4-enine) contain a C1 hydroxyl group, N-(hexadecanoyl)-1-deoxysphing-4-enine lacks this functional group . This structural distinction places it in the 1-deoxyceramide subclass, which has been increasingly recognized for its unique biochemical properties and potential roles in cellular processes.

Biological Significance of 1-Deoxyceramides

While specific research on N-(hexadecanoyl)-1-deoxysphing-4-enine is limited in the provided search results, research on related sphingolipids suggests important biological roles. Conventional sphingolipids are known to "control fundamental cellular processes such as cell division, differentiation, and cell death" . Impairments in sphingolipid metabolism have been linked to numerous diseases including "diabetes, various cancers, microbial infections, diseases of the cardiovascular and respiratory systems, Alzheimer's disease and other neurological syndromes" .

The 1-deoxyceramides represent an atypical class of sphingolipids that may have distinct biological activities and implications in disease contexts, prompting interest in compounds like N-(hexadecanoyl)-1-deoxysphing-4-enine for specialized biochemical research.

| Parameter | Specification | Source |

|---|---|---|

| Product Name | C16 1-Deoxyceramide (m18:1/16:0) | CymitQuimica |

| CAS Number | 1246298-56-5 | CymitQuimica |

| Purity | Minimum 95% | CymitQuimica |

| Form | Liquid | CymitQuimica |

| Available Quantities | 5mg, 10mg, 25mg, 50mg | CymitQuimica |

| Reference | TM-T85052 | CymitQuimica |

The compound is described as a "lipid molecule that can be used in life science related" research , indicating its primary application in biochemical and biomedical investigations.

Market Availability

As of April 2025, N-(hexadecanoyl)-1-deoxysphing-4-enine is available through specialized chemical suppliers like CymitQuimica, though some product listings indicate it may be discontinued or facing limited availability . The estimated delivery time for available products is approximately late June 2025, suggesting potential manufacturing or supply chain considerations for this specialized compound.

Related Compounds and Structural Analogs

Understanding the broader chemical context of N-(hexadecanoyl)-1-deoxysphing-4-enine requires examination of structurally related compounds that share similar features but differ in key functional groups.

N-(hexadecanoyl)-deoxysphing-4-enine-1-sulfonate

One closely related analog is N-(hexadecanoyl)-deoxysphing-4-enine-1-sulfonate (C34H67NO5S), which shares the same base structure but contains a sulfonate group at the C1 position . This compound:

-

Has a molecular weight of 602.0 g/mol

-

Is classified as a fatty amide

-

Has additional oxygen atoms associated with the sulfonate group

-

Is cataloged in chemical databases like ChEBI (CHEBI:169184)

The sulfonate modification significantly alters the compound's physicochemical properties and potentially its biological activity compared to N-(hexadecanoyl)-1-deoxysphing-4-enine .

N-(3E-hexadecenoyl)-deoxysphing-4-enine-1-sulfonate

A third related compound is N-(3E-hexadecenoyl)-deoxysphing-4-enine-1-sulfonate (CHEBI:169570) . This variant combines both a modified fatty acid component (containing an additional unsaturation at the C3 position of the hexadecanoyl chain) and a sulfonate group at the C1 position of the sphingoid base. These structural differences would confer distinct physicochemical properties and potentially specialized biological activities.

Analytical Characterization and Identification

For research purposes involving N-(hexadecanoyl)-1-deoxysphing-4-enine, reliable analytical methods for identification and quantification are essential.

Structural Elucidation

The definitive structural characterization of N-(hexadecanoyl)-1-deoxysphing-4-enine would typically employ multiple complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation

-

High-Resolution Mass Spectrometry (HRMS) for molecular formula verification

-

Infrared Spectroscopy for functional group identification

-

Chromatographic methods (such as HPLC or GC) for purity assessment

These techniques collectively provide a comprehensive analytical profile that ensures both identification and quality assessment of the compound for research applications.

Research Applications and Significance

N-(hexadecanoyl)-1-deoxysphing-4-enine, as a 1-deoxyceramide, represents an important research tool for investigating specialized aspects of sphingolipid biochemistry and metabolism.

Disease Relevance

Impairments in sphingolipid metabolism have been associated with numerous human diseases, including "diabetes, various cancers, microbial infections, diseases of the cardiovascular and respiratory systems, Alzheimer's disease and other neurological syndromes" . The study of N-(hexadecanoyl)-1-deoxysphing-4-enine may provide insights into these disease contexts, particularly in cases where atypical ceramide metabolism plays a role.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume